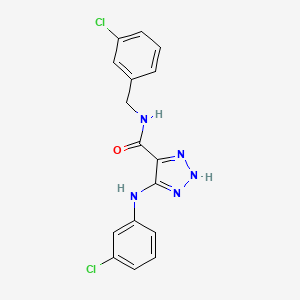

![molecular formula C16H13N3O6S B2580452 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide CAS No. 899757-92-7](/img/structure/B2580452.png)

2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(3-nitrophenyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Sodium 3-oxo-3H-benzo[d]isothiazol-2-ide 1,1-dioxide dihydrate” is a chemical compound with the molecular weight of 241.2 . It is commonly used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

Molecular Structure Analysis

The IUPAC name for this compound is “sodium 1,2-benzisothiazol-3-olate 1,1-dioxide dihydrate” and its InChI code is "1S/C7H5NO3S.Na.2H2O/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1" .Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dry place .Aplicaciones Científicas De Investigación

Anticancer, Antioxidant, and Anti-Inflammatory Activities

A series of N-substituted saccharins, including compounds with the core structure of 2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl), have demonstrated remarkable biological activities in scientific research. These compounds were synthesized and evaluated for their potential in various therapeutic areas, notably showing excellent to moderate anti-inflammatory activity, as well as significant antioxidant activities. Certain esters derived from these saccharins exhibited high cytotoxic activity against hepatic cancer cells, highlighting their potential as potent anticancer agents. Furthermore, these compounds showed promising results in inhibiting the human COX-1 enzyme, suggesting their efficacy as anti-inflammatory drugs. The correlation between their chemical properties, determined through density functional theory (DFT) calculations, and their biological activities provides a deep insight into their mechanism of action, emphasizing their potential in drug development (Al-Fayez, Elsawy, Mansour, Akbar Ali, & Elghamry, 2022).

Antimicrobial Activities

The antimicrobial potential of compounds containing the 2-(3-oxobenzo[d]isothiazol-2(3H)-yl) structure has been extensively explored. Novel derivatives have shown excellent inhibition activity against both Gram-positive and Gram-negative bacteria, indicating their potential as antibacterial agents. These findings open up new avenues for the development of effective antimicrobial drugs, addressing the growing concern of antibiotic resistance. The synthesis and evaluation of these compounds underscore the importance of structural innovation in discovering new therapeutics for infectious diseases (Linhua, 2013).

Antifungal Activities

Isothiazolones, including those with nitrophenyl substitutions, have shown moderate to high antifungal activity against human pathogenic fungi. Their activity, comparable to standard antifungal drugs, is influenced by structural features such as the presence of chlorine and nitro groups. These compounds' ability to selectively target fungal pathogens while showing minimal toxicity towards human cells makes them promising candidates for developing new antifungal therapies. Their antifungal efficacy highlights the potential of isothiazolone derivatives in addressing fungal infections, an area of significant clinical need (Adibpour, Khalaj, Rezaee, & Daneshtalab, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

N-(3-nitrophenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O6S/c1-10(15(20)17-11-5-4-6-12(9-11)19(22)23)18-16(21)13-7-2-3-8-14(13)26(18,24)25/h2-10H,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIQMXZHXWXODE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC(=CC=C1)[N+](=O)[O-])N2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2580378.png)

![9-(4-Nitrobenzenesulfonyl)-9-azabicyclo[3.3.1]nonan-3-amine hydrochloride](/img/structure/B2580380.png)

![Methyl 3-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)thiophene-2-carboxylate](/img/structure/B2580383.png)

![N-(2-amino-3-tosyl-1H-pyrrolo[2,3-b]quinoxalin-1-yl)cyclopropanecarboxamide](/img/structure/B2580384.png)

![N-[5-(2-Methylphenyl)-1,3-thiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2580386.png)

![N-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-2-(3-PHENYLADAMANTAN-1-YL)ACETAMIDE](/img/structure/B2580390.png)

![3-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2580391.png)